molecular formula C13H18F3N3O2 B13215321 4-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid

4-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid

Cat. No.: B13215321
M. Wt: 305.30 g/mol
InChI Key: JUJZBBRYOSVWJS-UHFFFAOYSA-N
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Description

4-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid is a complex organic compound that features a pyrrolidine ring, a pyrazole moiety, and a trifluoromethyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the pyrazole moiety through the condensation of a suitable hydrazine with a 1,3-diketone. The resulting pyrazole is then alkylated with an appropriate alkyl halide to introduce the propan-2-yl group.

The pyrrolidine ring can be constructed via a cyclization reaction involving an amino acid derivative. The trifluoromethyl group is often introduced through a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide. The final step involves coupling the pyrazole and pyrrolidine intermediates under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents. The scalability of the synthesis is crucial for industrial applications, and process chemists often work to streamline the synthesis to make it more environmentally friendly and economically viable.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound can be used to study enzyme interactions and protein-ligand binding due to its unique structural features.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: The compound can be used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole moiety can act as a ligand, binding to metal ions or active sites of enzymes, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-3-carboxylic acid derivatives: These compounds share the pyrrolidine ring and carboxylic acid functional group but may lack the pyrazole and trifluoromethyl groups.

    Pyrazole derivatives: Compounds containing the pyrazole moiety but with different substituents on the ring.

    Trifluoromethylated compounds: Molecules that feature the trifluoromethyl group but differ in the rest of their structure.

Uniqueness

4-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the pyrazole moiety provides a versatile site for interactions with biological targets. This makes the compound particularly valuable in drug discovery and development.

Properties

Molecular Formula

C13H18F3N3O2

Molecular Weight

305.30 g/mol

IUPAC Name

4-[(2-propan-2-ylpyrazol-3-yl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C13H18F3N3O2/c1-8(2)19-10(3-4-18-19)5-9-6-17-7-12(9,11(20)21)13(14,15)16/h3-4,8-9,17H,5-7H2,1-2H3,(H,20,21)

InChI Key

JUJZBBRYOSVWJS-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC=N1)CC2CNCC2(C(=O)O)C(F)(F)F

Origin of Product

United States

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